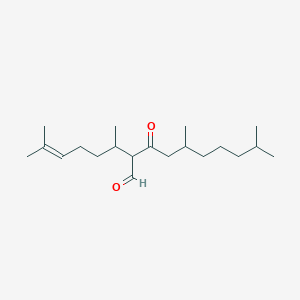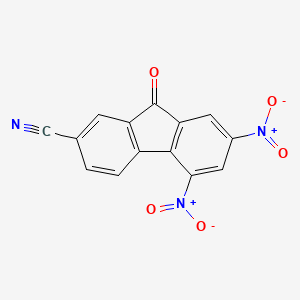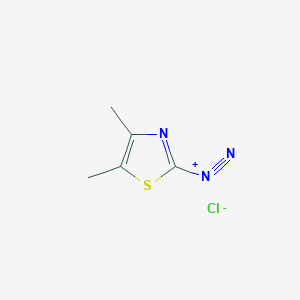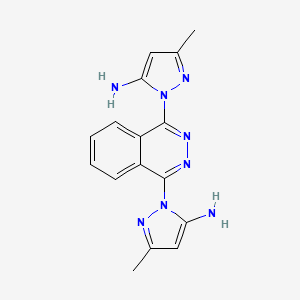![molecular formula C27H18O7 B14361454 Bis[4-(4-hydroxybenzoyl)phenyl] carbonate CAS No. 90315-91-6](/img/structure/B14361454.png)
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is a chemical compound known for its unique structure and properties. It is a type of activated carbonate, which means it has an electron-withdrawing functionality substituted on the phenolic leaving group. This compound is used in various applications, particularly in the synthesis of polycarbonate resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with phenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a melt transcarbonation process. This process involves the reaction of diphenyl carbonate with 4-hydroxybenzoyl phenol at elevated temperatures. The melt transcarbonation process is solvent-free and yields high-quality polymer products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Brominated or other substituted derivatives.
Applications De Recherche Scientifique
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate has several scientific research applications:
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance plastics and coatings.
Mécanisme D'action
The mechanism of action of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate involves its reactivity as an activated carbonate. The electron-withdrawing groups on the phenolic leaving group enhance its reactivity, making it suitable for various polymerization reactions. The molecular targets and pathways involved include the activation of monomers for polycarbonate synthesis, leading to the formation of high-molecular-weight polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the melt transcarbonation process for polycarbonate production.
Uniqueness
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is unique due to its specific structure, which provides enhanced reactivity compared to other carbonates. This makes it particularly useful in the synthesis of polycarbonates with improved properties, such as higher thermal stability and better mechanical strength .
Propriétés
Numéro CAS |
90315-91-6 |
|---|---|
Formule moléculaire |
C27H18O7 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
bis[4-(4-hydroxybenzoyl)phenyl] carbonate |
InChI |
InChI=1S/C27H18O7/c28-21-9-1-17(2-10-21)25(30)19-5-13-23(14-6-19)33-27(32)34-24-15-7-20(8-16-24)26(31)18-3-11-22(29)12-4-18/h1-16,28-29H |
Clé InChI |
RPVFAEFGBXCJFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


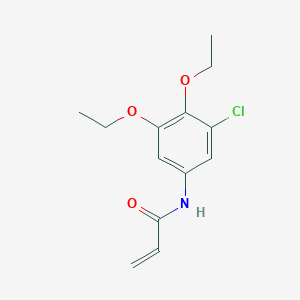
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
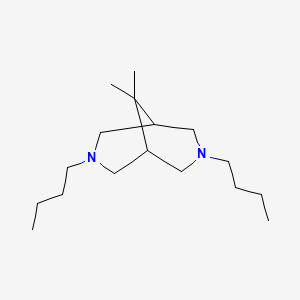
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
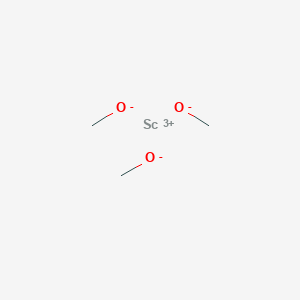
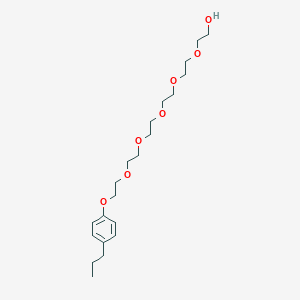
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
